molecular formula C16H11NO3 B1607055 2-oxo-N-phenyl-2H-chromene-3-carboxamide CAS No. 54396-25-7

2-oxo-N-phenyl-2H-chromene-3-carboxamide

Cat. No. B1607055
CAS RN: 54396-25-7
M. Wt: 265.26 g/mol
InChI Key: IMFBGZCBLOPVCJ-UHFFFAOYSA-N
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Description



  • 2-oxo-N-phenyl-2H-chromene-3-carboxamide is a heterocyclic compound belonging to the class of chromene derivatives.

  • It has gained attention in medicinal chemistry due to its potential applications.

  • The compound’s structure consists of a chromene ring with a carboxamide group.





  • Synthesis Analysis



    • The compound can be synthesized via a two-step pathway:

      • Start with 2-hydroxybenzaldehyde and diethyl malonate.

      • Followed by hydrolysis of the ester and coupling with various aromatic amines.







  • Molecular Structure Analysis



    • Chemical Formula : C₁₆H₁₁NO₃

    • Molecular Weight : 265.263 g/mol

    • Structure :





  • Chemical Reactions Analysis



    • The presence of the chromene-3-carboxamide motif is crucial for enzymatic activity.

    • Molecular modeling studies justify the inhibition of HIV-1 integrase (IN).





  • Physical And Chemical Properties Analysis



    • Density : 1.3±0.1 g/cm³

    • Boiling Point : 599.3±50.0°C at 760 mmHg

    • Flash Point : 316.3±30.1°C




  • Scientific Research Applications

    • Crystallographic Studies :

      • 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives have been studied for their crystal structures. The compound crystallizes in specific space groups and exhibits anti-rotamer conformations about the C-N bond (Reis et al., 2013).
    • Synthesis of Novel Compounds :

      • Research has focused on synthesizing novel compounds that incorporate the 2-oxo-N-phenyl-2H-chromene-3-carboxamide structure. For instance, one study detailed the synthesis of series of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives, highlighting their chemical structures and potential biological properties (Ramaganesh, Bodke, & Venkatesh, 2010).
    • Antimicrobial Studies :

      • Certain derivatives of 2-oxo-N-phenyl-2H-chromene-3-carboxamide have shown high antimicrobial activity in vitro. This indicates potential applications in developing new antimicrobial agents (Azab, Azab, & Elkanzi, 2017).
    • Potential Drug Discovery Applications :

      • These compounds have been investigated for their roles as possible inhibitors in drug discovery processes. For instance, the structure-activity relationships of N-phenyl-4-oxo-4H-chromene-3-carboxamide derivatives have been studied for their inhibition activities, suggesting their potential application in pharmacology (Gomes et al., 2015).
    • Fluorescent Chemosensors :

    • Antioxidant and Antibacterial Agents :

      • Research has also explored the use of certain 2-oxo-N-phenyl-2H-chromene-3-carboxamide derivatives as antioxidant and antibacterial agents, indicating their therapeutic potential (Subbareddy & Sumathi, 2017)

    Safety And Hazards



    • No specific safety information is available for this compound.

    • Always follow standard laboratory safety protocols.




  • Future Directions



    • Further structural modifications are needed to enhance anti-HIV activity.

    • Investigate potential applications beyond HIV inhibition.




    Please note that this analysis is based on available literature and in vitro studies. For a more comprehensive understanding, additional research and experimentation are required12. If you need further details or have specific questions, feel free to ask!


    properties

    IUPAC Name

    2-oxo-N-phenylchromene-3-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H11NO3/c18-15(17-12-7-2-1-3-8-12)13-10-11-6-4-5-9-14(11)20-16(13)19/h1-10H,(H,17,18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IMFBGZCBLOPVCJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H11NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80321427
    Record name 2-oxo-N-phenyl-2H-chromene-3-carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80321427
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    265.26 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-oxo-N-phenyl-2H-chromene-3-carboxamide

    CAS RN

    54396-25-7
    Record name 2-Oxo-N-phenylchromene-3-carboxamide
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054396257
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name NSC375104
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375104
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name 2-oxo-N-phenyl-2H-chromene-3-carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80321427
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-OXO-N-PHENYLCHROMENE-3-CARBOXAMIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNL77RV7HQ
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    25
    Citations
    P Wadhwa, P Jain, HR Jadhav - Letters in Drug Design & …, 2020 - ingentaconnect.com
    Background: A series of eighteen 2-Oxo-N-substituted phenyl- 2H-chromene-3- carboxamide analogues has been evaluated for HIV-1 integrase (IN) inhibition. Methods: The …
    Number of citations: 0 www.ingentaconnect.com
    S Payra, A Saha, S Banerjee - ChemistrySelect, 2018 - Wiley Online Library
    … Finally, we have investigated the stability and reusability of Fe 3 O 4 NPs for the synthesis of 2-oxo-N-phenyl-2H-chromene-3-carboxamide (4 a, Table 2) as model reaction. The Fe 3 O …
    PS Thacker, M Alvala, M Arifuddin, A Angeli… - Bioorganic …, 2019 - Elsevier
    A series of novel 7-hydroxycoumarin-3-carboxamides was synthesized by the reaction of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with various substituted aromatic amines. The …
    Number of citations: 26 www.sciencedirect.com
    W Phutdhawong, A Chuenchid, T Taechowisan… - Molecules, 2021 - mdpi.com
    A series of novel coumarin-3-carboxamide derivatives were designed and synthesized to evaluate their biological activities. The compounds showed little to no activity against gram-…
    Number of citations: 26 www.mdpi.com
    E Sheikhhosseini, S Balalaie, MA Bigdeli… - Journal of the Korean …, 2014 - researchgate.net
    A series of novel pseudopeptides contained coumarin skeleton were synthesized through the Ugi-four-component reaction. The 3-substituted coumarin-3-carboxamides were formed …
    Number of citations: 10 www.researchgate.net
    DN Patagar, SR Batakurki, R Kusanur, SM Patra… - Journal of Molecular …, 2023 - Elsevier
    A series of benzimidazole tethered coumarin-3-carboxamide analogues were synthesised and screened for their antioxidant potential using DPPH and ABTS assay. And α-amylase …
    Number of citations: 7 www.sciencedirect.com
    J Zhang, Y Tan, G Li, L Chen, M Nie, Z Wang, H Ji - Molecules, 2021 - mdpi.com
    … 7-(diethylamino)-2-oxo-N-phenyl-2H-chromene-3-carboxamide (12a). Yellow solid; yield 60%; mp: 156.1–160.0 C. IR (KBr) ν max (cm −1 ) 3125, 1699, 1605. …
    Number of citations: 26 www.mdpi.com
    N Yadav, AT Paul - Medicinal Chemistry Research, 2023 - Springer
    A series of coumarin-3-carboxamide analogues has been designed, synthesized and assessed for their ability to inhibit pancreatic lipase (PL). Amongst all the synthesized analogues …
    Number of citations: 0 link.springer.com
    U Salar, KM Khan, MI Fakhri, S Hussain… - Medicinal …, 2018 - ingentaconnect.com
    Background: Despite the availability of a variety of antibacterial agents, re-emergence of pathogenic bacteria is still a serious medical concern. So, identification of new, safer, and …
    Number of citations: 9 www.ingentaconnect.com
    H Ji, Y Tan, N Gan, J Zhang, S Li, X Zheng… - Bioorganic & Medicinal …, 2021 - Elsevier
    As an oncometabolite, lactate plays a very important role in tumor proliferation, metastasis, angiogenesis, immune escape and other tumor biological functions. Pharmacological …
    Number of citations: 17 www.sciencedirect.com

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